molecular formula C7H11ClF3NO2 B2767139 (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2377005-22-4

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2767139
CAS No.: 2377005-22-4
M. Wt: 233.62
InChI Key: DKCBOWCAJXKSKV-MYSBMPOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a trifluoromethyl group, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and trifluoromethylating agents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, such as the presence of a base and a catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride has numerous applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrrolidine ring provides a rigid scaffold that can interact with specific binding sites, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Methylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.

    (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrobromide: Similar compound with a different counterion, which can influence its solubility and stability.

Uniqueness

The presence of both the methyl and trifluoromethyl groups in (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and development.

This compound’s distinct structural features and versatile reactivity make it a crucial component in various scientific and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H/t4-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCBOWCAJXKSKV-MYSBMPOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CNC[C@@H]1C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.